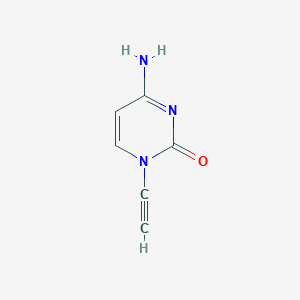

4-Amino-1-ethynylpyrimidin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-1-ethynylpyrimidin-2(1H)-one, also known as this compound, is a useful research compound. Its molecular formula is C6H5N3O and its molecular weight is 135.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antisense Therapeutics

Overview:

Recent studies have highlighted the incorporation of 4-Amino-1-ethynylpyrimidin-2(1H)-one derivatives in antisense oligonucleotide (ASO) design. These modifications improve thermal stability and nuclease resistance, which are critical for effective therapeutic applications.

Key Findings:

- Thermal Stability: The introduction of this compound into ASOs has been shown to enhance their thermal stability compared to native sequences. This stability is crucial for maintaining the integrity of the oligonucleotides during cellular uptake and subsequent interactions with target RNA .

- Nuclease Resistance: The modified ASOs exhibit robust resistance to nucleases, which prolongs their half-life in biological systems and enhances their efficacy as therapeutic agents. The presence of the ethynyl group contributes to this enhanced stability .

Case Study:

A study involving the synthesis of novel 4-Amino-modified uridine analogs demonstrated that these compounds could efficiently activate RNase H-mediated cleavage in vitro, indicating their potential for use in gene silencing strategies aimed at specific RNA targets .

Metabotropic Glutamate Receptor Antagonism

Overview:

this compound has been explored as a negative allosteric modulator (NAM) of metabotropic glutamate receptors (mGluRs), particularly mGluR5. This receptor is implicated in various neurological disorders.

Key Findings:

- Therapeutic Potential: Compounds derived from this compound have shown promise in treating conditions such as anxiety, depression, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. By modulating mGluR5 activity, these compounds may help alleviate symptoms associated with these disorders .

- Mechanism of Action: The mechanism involves the modulation of glutamate signaling pathways, which are often dysregulated in various psychiatric and neurological disorders. This modulation can reduce excitotoxicity and improve neuronal survival under pathological conditions .

Other Biomedical Applications

Overview:

Beyond its roles in antisense therapy and mGluR modulation, this compound has potential applications in other areas of biomedical research.

Key Applications:

- Cancer Therapy: Research indicates that derivatives of this compound may possess cytotoxic properties against glioblastoma cells, suggesting their potential use as anticancer agents. The ability to penetrate the blood-brain barrier (BBB) enhances their therapeutic applicability for brain tumors .

- Anticonvulsant Activity: Some studies have suggested that modifications of pyrimidine derivatives can exhibit anticonvulsant properties, expanding their utility in treating epilepsy and related disorders .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Antisense Therapeutics | Enhances thermal stability and nuclease resistance in ASOs | Improved efficacy in gene silencing |

| Metabotropic Glutamate Receptor Antagonism | Modulates mGluR5 for treating neurological disorders | Potential relief from anxiety, depression, neurodegeneration |

| Cancer Therapy | Exhibits cytotoxicity against glioblastoma cells | Effective BBB penetration for brain tumor treatment |

| Anticonvulsant Activity | Potential anticonvulsant properties | New options for epilepsy treatment |

Eigenschaften

CAS-Nummer |

141299-26-5 |

|---|---|

Molekularformel |

C6H5N3O |

Molekulargewicht |

135.12 g/mol |

IUPAC-Name |

4-amino-1-ethynylpyrimidin-2-one |

InChI |

InChI=1S/C6H5N3O/c1-2-9-4-3-5(7)8-6(9)10/h1,3-4H,(H2,7,8,10) |

InChI-Schlüssel |

AVMBMGHZNBGJPI-UHFFFAOYSA-N |

SMILES |

C#CN1C=CC(=NC1=O)N |

Kanonische SMILES |

C#CN1C=CC(=NC1=O)N |

Synonyme |

2(1H)-Pyrimidinone, 4-amino-1-ethynyl- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.